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Compound of Interest

Compound Name: 4-Hydroxy-8-methoxycinnoline

CAS No.: 90417-27-9

Cat. No.: B184827

Get Quote

Introduction & Scope
4-Hydroxy-8-methoxycinnoline (C

H

N

O

; MW 176.[1]17) is a critical heterocyclic building block and potential pharmacophore in the
synthesis of kinase inhibitors (e.g., BTK inhibitors) and anti-inflammatory agents [1, 2]. As a 4-
cinnolinone tautomer, its quantification is challenging due to its amphoteric nature and potential
for ionization-dependent solubility issues.

This protocol details a UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography-

Tandem Mass Spectrometry) method optimized for sensitivity and specificity. It addresses the

specific challenges of cinnoline analysis, including peak tailing caused by nitrogen-silanol

interactions and tautomeric equilibrium.
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Key Applications
Impurity Profiling: Quantification of residual intermediate in drug substance manufacturing.

Pharmacokinetics (PK): Measurement of the molecule as a metabolite in plasma/microsomal

stability assays.

Synthetic Optimization: Yield determination in cyclization reactions (e.g., Richter or

intramolecular diazonium cyclization).

Physicochemical Profile & Method Strategy
Understanding the molecule is the first step to robust method development.

Property Value/Characteristic Analytical Implication

CAS Number 90417-27-9
Unique identifier for sourcing

standards.

Molecular Weight 176.17 g/mol

Monoisotopic mass: 176.06.

Target [M+H]

= 177.07.

pKa (Calculated) ~9.5 (OH/NH), ~2.5 (N-1)

Exists as a zwitterion or cation

at acidic pH. Acidic mobile

phase is required.

LogP ~1.2 - 1.5

Moderately polar. Retains well

on C18 but requires low

organic start.

Solubility DMSO, Methanol

Stock solutions must be

prepared in DMSO or MeOH.

Poor water solubility at neutral

pH.

Tautomerism
4-Hydroxy

4-Oxo

The 4-oxo (cinnolinone) form

predominates. Method must

prevent peak splitting.
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Method Development Logic
The following decision tree illustrates the rationale behind selecting the Reverse Phase (RP) -

Positive Electrospray Ionization (ESI+) mode.

Analyte: 4-Hydroxy-8-methoxycinnoline

Polarity Assessment
(LogP ~1.5)

Ionization Potential
(Basic Nitrogens)

Technique: Reverse Phase LC

Retains on C18

Mode: ESI Positive (+)

Protonates easily

Column: C18 with
Polar Embedded Group

Prevent tailing

Mobile Phase:
Acidic (0.1% Formic Acid)

Promote [M+H]+

Final Method:
UHPLC-ESI-MS/MS

Click to download full resolution via product page

Figure 1: Method Development Decision Tree. Selection of chromatographic and ionization

modes based on molecular properties.

Experimental Protocol
Reagents and Materials[2][3][4]

Reference Standard: 4-Hydroxy-8-methoxycinnoline (>98% purity).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b184827/docs?utm_src=pdf-body-img#application-note-quantitative-analysis-of-4-hydroxy-8-methoxycinnoline-via-uhplc-ms-ms
https://www.benchchem.com/product/b184827/docs?utm_src=pdf-body#application-note-quantitative-analysis-of-4-hydroxy-8-methoxycinnoline-via-uhplc-ms-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184827?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Internal Standard (IS): 4-Hydroxycinnoline or a deuterated analog (if available). Alternatively,

Warfarin or Diclofenac can serve as generic IS for negative mode, but for ESI+, Labetalol or

Propranolol are suitable generic bases.

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

Stock Solution Preparation
Master Stock (1.0 mg/mL): Weigh 1.0 mg of analyte into a 1.5 mL amber glass vial. Dissolve

in 1.0 mL DMSO. Vortex for 1 min. Store at -20°C.

Working Standard (10 µg/mL): Dilute 10 µL of Master Stock into 990 µL of 50:50

Water:MeOH.

Calibration Curve: Prepare serial dilutions in the matched matrix (e.g., plasma or buffer) from

1 ng/mL to 1000 ng/mL.

Sample Preparation (Biological Matrix)
Technique: Protein Precipitation (PPT)

Aliquot 50 µL of plasma/microsomal incubation mixture into a 96-well plate or centrifuge

tube.

Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., 50 ng/mL).

Vortex vigorously for 2 minutes.

Centrifuge at 4,000 x g for 10 minutes at 4°C.

Transfer 100 µL of supernatant to a fresh plate.

Dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase strength).

UHPLC-MS/MS Conditions
Chromatography (Agilent 1290 / Waters Acquity):
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Column: Waters XBridge BEH C18 XP (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex XB-

C18.

Why: The "XB" or "BEH" chemistry reduces silanol activity, critical for the basic cinnoline

ring.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Flow Rate: 0.4 mL/min.

Column Temp: 40°C.

Injection Vol: 2-5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event

0.00 5 Load/Desalt

0.50 5 Start Gradient

3.00 95 Elution

4.00 95 Wash

4.10 5 Re-equilibration

| 5.50 | 5 | End |

Mass Spectrometry (Sciex Triple Quad / Thermo Altis):

Source: ESI Positive Mode.

Spray Voltage: 3500 V.

Gas Temp: 350°C.
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MRM Transitions:

Analyte
Precursor
(m/z)

Product (m/z) CE (eV) Role

4-OH-8-OMe-

Cinnoline
177.1 162.1 25

Quantifier (Loss

of -CH

)

177.1 134.1 35
Qualifier (Ring

cleavage)

177.1 149.1 30
Qualifier (Loss of

CO)

Note: Collision Energies (CE) are estimates and must be ramped ±5 eV during optimization.

Analytical Workflow Diagram
The following diagram outlines the complete sample-to-data workflow, ensuring a self-validating

system.

Sample
(Plasma/Reaction)

Protein Precipitation
(1:3 ACN + IS)

Centrifugation
4000g, 10 min

Dilution 1:1
with 0.1% FA Water

Supernatant UHPLC Separation
(C18, Gradient)

MS/MS Detection
(MRM 177->162)

Quantification
(Peak Area Ratio)

Click to download full resolution via product page

Figure 2: Analytical Workflow. Step-by-step protocol from sample extraction to data analysis.

Method Validation Criteria (FDA/EMA Guidelines)
To ensure trustworthiness, the method must meet the following acceptance criteria [3]:

Linearity:

over the range 1–1000 ng/mL. Weighting factor

is recommended to improve accuracy at the lower limit.
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Accuracy: Mean calculated concentration must be within ±15% of nominal (±20% at LLOQ).

Precision: CV% < 15% ( < 20% at LLOQ).

Matrix Effect: Compare the response of post-extraction spiked samples to neat standards.

Value should be 85–115%.

Self-Validating Step: If matrix effect is < 85% (suppression), switch to a Solid Phase

Extraction (SPE) protocol using a Mixed-Mode Cation Exchange (MCX) cartridge to wash

away phospholipids.

Troubleshooting Guide
Issue Probable Cause Corrective Action

Peak Tailing
Interaction with silanols;

Column overloading.

Add 5mM Ammonium Formate

to mobile phase; Use "XB" or

"Polar Embedded" column.

Low Sensitivity
Ion suppression; Poor

ionization.

Check matrix effect; Optimize

ESI source position; Ensure

pH is acidic (< 3).

Carryover Adsorption to injector needle.
Use a needle wash of 50:25:25

MeOH:ACN:IPA + 0.1% FA.

Split Peaks Tautomer separation.

Increase column temperature

to 50°C to speed up tautomeric

interconversion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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